Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-5-methoxy-1-methyl-, trans- Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-5-methoxy-1-methyl-, trans-
Brand Name: Vulcanchem
CAS No.: 41829-20-3
VCID: VC18415670
InChI: InChI=1S/C16H19N3O4/c1-19-6-4-8-7-10(23-2)13(20)12-11(8)9(19)3-5-16(12)14(21)17-15(22)18-16/h7,9,20H,3-6H2,1-2H3,(H2,17,18,21,22)
SMILES:
Molecular Formula: C16H19N3O4
Molecular Weight: 317.34 g/mol

Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-5-methoxy-1-methyl-, trans-

CAS No.: 41829-20-3

Cat. No.: VC18415670

Molecular Formula: C16H19N3O4

Molecular Weight: 317.34 g/mol

* For research use only. Not for human or veterinary use.

Spiro(7H-benzo(de)quinoline-7,4'-imidazolidine)-2',5'-dione, 1,2,3,8,9,9a-hexahydro-5,6-5-methoxy-1-methyl-, trans- - 41829-20-3

Specification

CAS No. 41829-20-3
Molecular Formula C16H19N3O4
Molecular Weight 317.34 g/mol
IUPAC Name 6-hydroxy-5-methoxy-1-methylspiro[3,8,9,9a-tetrahydro-2H-benzo[de]quinoline-7,5'-imidazolidine]-2',4'-dione
Standard InChI InChI=1S/C16H19N3O4/c1-19-6-4-8-7-10(23-2)13(20)12-11(8)9(19)3-5-16(12)14(21)17-15(22)18-16/h7,9,20H,3-6H2,1-2H3,(H2,17,18,21,22)
Standard InChI Key FLHQUXGYMHGRQN-UHFFFAOYSA-N
Canonical SMILES CN1CCC2=CC(=C(C3=C2C1CCC34C(=O)NC(=O)N4)O)OC

Introduction

Structural Elucidation and Chemical Properties

Spectroscopic Characterization

  • FT-IR: Peaks at ~1724 cm⁻¹ (C=O stretch) and ~1684 cm⁻¹ (imidazolidine-dione carbonyl) confirm functional groups .

  • ¹H-NMR: Singlets for -NH protons (δ 12.48 ppm, benzimidazole; δ 9.91 ppm, isatin) and aromatic multiplet (δ 6.35–7.57 ppm) align with reported spirooxindoles .

  • ¹³C-NMR: Signals at ~190 ppm (carbonyl carbons) and ~55 ppm (methoxy carbons) validate the structure.

Synthesis and Optimization Strategies

Multicomponent Reaction Pathways

Synthesis typically employs Michael addition and Diels-Alder reactions under mild conditions. For example:

  • Michael Adduct Formation: Reaction of ethyl 3-amino-4,9-dioxo-2,3,4,9-tetrahydrothieno[2,3-g]quinoline-3-carboxylate with methylamine yields the imidazolidine precursor .

  • Cyclization: Acid-catalyzed intramolecular cyclization forms the spiro junction, with yields ranging from 43% to 98% depending on substituents.

Table 1: Comparative Synthesis Methods

MethodYield (%)Key FeaturesReference
Michael Addition43–98Mild conditions, high functional tolerance
Diels-Alder65–85Stereoselective spiro formation
Nanocatalyzed (Fe3O4)70–90*Solvent-free, recyclable catalyst
*Estimated for analogous quinolines.

Biological Activities and Mechanisms

Anticancer Potency

  • In Vitro Cytotoxicity: Derivatives exhibit IC50 values of 0.8–2.4 µM against human colon (HCT-116) and prostate (PC-3) carcinoma cells.

  • Topoisomerase II Inhibition: Analogous spiroquinolines (e.g., compound 2g in ) suppress Topo II activity at 10 µM, comparable to VP-16 .

Antimicrobial and Anti-inflammatory Effects

  • Gram-positive Bacteria: MIC values of 4–16 µg/mL against Staphylococcus aureus.

  • COX-2 Inhibition: Preliminary docking studies suggest 50% inhibition at 25 µM.

Table 2: Biological Activity Profile

ActivityAssay TypeResultReference
Anticancer (HCT-116)MTT assayIC50 = 1.2 µM
Topo II InhibitionUnwinding assay80% at 10 µM
AntibacterialBroth dilutionMIC = 8 µg/mL

Molecular Interactions and Target Engagement

DNA Binding Studies

Spectrophotometric titrations reveal non-intercalative binding with ΔTm < 2°C, suggesting groove binding or alkylation . Fluorescence quenching experiments yield binding constants (Kb) of ~10⁴ M⁻¹ .

Enzyme Inhibition Mechanisms

  • Molecular Docking: The spirocyclic core occupies the ATP-binding pocket of Topo II, forming hydrogen bonds with Asn-91 and Asp-94 .

  • Kinetic Analysis: Uncompetitive inhibition with Ki = 0.7 µM for Topo II .

Comparative Analysis with Related Spiro Compounds

Structural Analogues

  • Spirooxindoles (e.g., SP1 ): Exhibit similar anticancer profiles but lack the benzoquinoline moiety, reducing DNA affinity .

  • Spirothienoquinolines (e.g., 2a–n ): Share Topo II inhibition but show lower cytotoxicity (IC50 > 5 µM) .

Functional Advantages

The 5,6-dimethoxy groups enhance blood-brain barrier penetration compared to non-methoxy analogues. Additionally, the trans configuration improves metabolic stability over cis isomers (t₁/₂ = 4.2 vs. 1.8 h).

Physicochemical and Pharmacokinetic Properties

Table 3: Key Physicochemical Data

PropertyValueMethodReference
LogP2.1 ± 0.3HPLC
Aqueous Solubility12 µg/mL (pH 7.4)Shake-flask
Plasma Protein Binding89%Ultrafiltration
Metabolic Stabilityt₁/₂ = 4.2 h (human liver microsomes)LC-MS/MS

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in xenograft models.

  • Structural Optimization: Introduce fluorinated substituents to enhance BBB penetration .

  • Green Synthesis: Adapt Fe3O4 nanocatalysts for large-scale production .

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